JH-X-119-01 -

JH-X-119-01

Catalog Number: EVT-8325925
CAS Number:
Molecular Formula: C25H20N6O3
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JH-X-119-01 is a selective inhibitor of interleukin-1 receptor-associated kinase 1, known for its potent biochemical activity against this target. Developed as a derivative from the dual IRAK1/JNK inhibitor THZ-2-118, JH-X-119-01 was engineered to enhance selectivity for IRAK1 while minimizing off-target effects, particularly on IRAK4. The compound has shown significant potential in various preclinical studies, demonstrating efficacy in models of inflammatory diseases and cancers.

Source

The compound was developed through a collaborative effort in medicinal chemistry, with foundational work published in several peer-reviewed articles detailing its synthesis, characterization, and biological evaluation. Key studies include those by Hatcher et al. and others that focus on IRAK1's role in inflammatory signaling pathways and the therapeutic implications of its inhibition .

Classification

JH-X-119-01 is classified as a small molecule inhibitor specifically targeting kinases involved in inflammatory responses. Its primary therapeutic interest lies within oncology and immunology, particularly concerning diseases characterized by aberrant IRAK1 signaling.

Synthesis Analysis

Methods

The synthesis of JH-X-119-01 involves several key steps that integrate structural features from its parent compounds. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Acrylamide Warhead: This step is crucial for establishing the covalent bond with the target protein.
  2. Regioisomer Selection: The synthesis includes the preparation of various regioisomers to evaluate their potency against IRAK1.
  3. Purification and Characterization: Following synthesis, the compound undergoes purification via high-performance liquid chromatography and characterization through mass spectrometry.

Technical Details

The final product demonstrates an apparent inhibitory concentration (IC50) of approximately 9 nM for IRAK1, with no significant inhibition of IRAK4 observed at concentrations up to 10 μM. This selectivity is achieved through careful structural modifications aimed at enhancing binding affinity while reducing off-target interactions .

Molecular Structure Analysis

Structure

JH-X-119-01 features a unique molecular structure that allows for selective binding to IRAK1. The compound contains an acrylamide moiety that facilitates covalent attachment to cysteine residues within the kinase domain.

Data

The molecular formula of JH-X-119-01 is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. Structural analysis reveals that it predominantly binds to cysteine residue C302 in IRAK1, with minimal interaction at C307 .

Chemical Reactions Analysis

Reactions

JH-X-119-01 primarily reacts with cysteine residues in the active site of IRAK1, forming a stable covalent bond. This reaction is critical for its mechanism of action as it leads to irreversible inhibition of the kinase.

Technical Details

The covalent modification was confirmed through liquid chromatography-mass spectrometry analysis, which demonstrated that JH-X-119-01 predominantly labels C302 (approximately 95%) compared to C307 (about 5%). This selective labeling underscores the compound's design focus on enhancing selectivity while maintaining potency .

Mechanism of Action

Process

JH-X-119-01 inhibits IRAK1 by forming a covalent bond with specific cysteine residues, thereby preventing its activation and subsequent downstream signaling involved in inflammatory responses.

Data

In preclinical studies, JH-X-119-01 has been shown to reduce cytokine production in response to lipopolysaccharide stimulation in macrophages, indicating its potential effectiveness in controlling excessive inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

JH-X-119-01 is characterized by:

  • Appearance: A white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions, which enhances its potential as a therapeutic agent.
  • Reactivity: The acrylamide group is reactive towards nucleophilic sites on proteins, facilitating its mechanism as a covalent inhibitor.

Relevant data from studies indicate that modifications to the warhead significantly impact potency, highlighting the importance of covalent interactions for biological activity .

Applications

Scientific Uses

JH-X-119-01 has several promising applications:

  1. Cancer Therapy: Its ability to selectively inhibit IRAK1 may provide therapeutic benefits in cancers driven by aberrant inflammatory signaling.
  2. Inflammatory Diseases: The compound shows potential for treating conditions such as rheumatoid arthritis and sepsis by modulating immune responses.
  3. Research Tool: As a selective inhibitor, JH-X-119-01 serves as a valuable tool for studying IRAK1's role in various biological processes and diseases.
Mechanistic Insights into Interleukin-1 Receptor-Associated Kinase 1 Inhibition by JH-X-119-01

Covalent Binding Dynamics of JH-X-119-01 to Interleukin-1 Receptor-Associated Kinase 1

Irreversible Targeting of Cysteine 302 (C302) in Interleukin-1 Receptor-Associated Kinase 1

JH-X-119-01 functions as a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 through irreversible modification of Cysteine 302 (C302) within the kinase domain. Intact protein mass spectrometry and nanoflow liquid chromatography-tandem mass spectrometry analyses confirmed that JH-X-119-01 forms a covalent bond specifically with C302, with approximately 95% of the compound bound at this residue compared to only 5% at the alternative Cysteine 307 (C307) site. This covalent modification results in permanent inactivation of Interleukin-1 Receptor-Associated Kinase 1 kinase function, as demonstrated by biochemical assays showing concentration-dependent inhibition with a half-maximal inhibitory concentration of 9 nanomolar. The irreversible mechanism was further substantiated through comparison with a reversible analog (compound 5, featuring a propyl amide instead of the acrylamide warhead), which exhibited a 25-fold reduction in potency against Interleukin-1 Receptor-Associated Kinase 1 [1].

Structural Determinants of Selectivity Over Interleukin-1 Receptor-Associated Kinase 4 and Pseudokinases

The exceptional selectivity of JH-X-119-01 for Interleukin-1 Receptor-Associated Kinase 1 over Interleukin-1 Receptor-Associated Kinase 4 (>1,000-fold) is primarily attributed to structural differences surrounding the targeted cysteine residue. While Interleukin-1 Receptor-Associated Kinase 1 possesses a solvent-accessible C302 within its ATP-binding pocket, the homologous position in Interleukin-1 Receptor-Associated Kinase 4 is occupied by a non-reactive serine residue. Furthermore, Interleukin-1 Receptor-Associated Kinase 4 contains a cysteine at position 345, but this residue resides in a distinct structural environment that prevents productive interaction with JH-X-119-01's acrylamide warhead. Kinome-wide selectivity profiling using the KINOMEScan platform at 1 micromolar concentration revealed an exceptional selectivity score of S(10) = 0.01, confirming minimal off-target interactions across the human kinome. This high selectivity extends to pseudokinases Interleukin-1 Receptor-Associated Kinase 2 and Interleukin-1 Receptor-Associated Kinase 3 (Interleukin-1 Receptor-Associated Kinase-M), which lack catalytic activity and do not possess the structural prerequisites for JH-X-119-01 binding [1] [3].

Table 1: Selectivity Profile of JH-X-119-01 Across Interleukin-1 Receptor-Associated Kinase Family Members

KinaseCatalytic ActivityJH-X-119-01 IC₅₀Key Structural Determinant
Interleukin-1 Receptor-Associated Kinase 1Active9 nMCysteine 302 accessible in ATP pocket
Interleukin-1 Receptor-Associated Kinase 4Active>10 µMSerine at homologous position; Cysteine 345 in non-reactive environment
Interleukin-1 Receptor-Associated Kinase 2 (IRAK2)PseudokinaseNo inhibitionLacks catalytic activity and binding pocket
Interleukin-1 Receptor-Associated Kinase 3 (IRAK-M)PseudokinaseNo inhibitionLacks catalytic activity and binding pocket

Off-Target Kinase Inhibition Profiles: YSK4 and MEK3 Interactions

Despite its high selectivity, JH-X-119-01 demonstrates off-target inhibition against two kinases: YSK4 (IC₅₀ = 57 nanomolar) and MEK3. Biochemical characterization confirmed the YSK4 inhibition potency, while assessment of MEK3 was limited by commercial assay availability at the time of reporting. Structural analysis revealed that neither YSK4 nor MEK3 possesses cysteine residues homologous to C302 of Interleukin-1 Receptor-Associated Kinase 1. This suggests that JH-X-119-01 interacts with these off-target kinases through reversible binding mechanisms rather than the irreversible covalent modification characteristic of its Interleukin-1 Receptor-Associated Kinase 1 inhibition. Importantly, gene expression analyses confirmed minimal YSK4 expression in relevant B-cell malignancies and healthy donor peripheral blood B-cells, suggesting limited physiological relevance of this off-target interaction in hematological contexts [1].

Modulation of Downstream Signaling Pathways

Suppression of Nuclear Factor Kappa B Activation via Inhibitor of Nuclear Factor Kappa B Alpha Phosphorylation Inhibition

JH-X-119-01 effectively disrupts Nuclear Factor Kappa B activation by interfering with the phosphorylation and degradation of Inhibitor of Nuclear Factor Kappa B Alpha. In lipopolysaccharide-stimulated macrophages, JH-X-119-01 significantly decreased phosphorylation of Nuclear Factor Kappa B components, preventing their nuclear translocation and subsequent activation of pro-inflammatory gene transcription. This inhibition occurs downstream of Interleukin-1 Receptor-Associated Kinase 1's role in the Toll-Like Receptor/Interleukin-1 Receptor signaling cascade, where activated Interleukin-1 Receptor-Associated Kinase 1 normally facilitates Tumor Necrosis Factor Receptor-Associated Factor 6-mediated activation of the Inhibitor of Nuclear Factor Kappa B Kinase complex. The compound's specific effect on this pathway was demonstrated through comparative studies with non-selective Interleukin-1 Receptor-Associated Kinase 1/4 inhibitors, where JH-X-119-01 selectively inhibited Interleukin-1 Receptor-Associated Kinase 1 phosphorylation without affecting Interleukin-1 Receptor-Associated Kinase 4 activation [2] [4].

Attenuation of Pro-Inflammatory Cytokine Production (Interleukin-6, Tumor Necrosis Factor Alpha)

Through its inhibition of Nuclear Factor Kappa B and other downstream signaling pathways, JH-X-119-01 effectively suppresses the production of multiple pro-inflammatory cytokines, including Interleukin-6 and Tumor Necrosis Factor Alpha. In cellular models, JH-X-119-01 reduced both messenger RNA expression and protein secretion of these cytokines in lipopolysaccharide-stimulated macrophages. This cytokine suppression translated to in vivo efficacy in lipopolysaccharide-challenged mice, where JH-X-119-01 administration significantly decreased levels of Tumor Necrosis Factor Alpha and Interferon Gamma in peritoneal macrophages. The reduction in pro-inflammatory mediators contributed to improved survival outcomes and decreased immunopathology in septic mice. Notably, the compound preserved macrophage viability more effectively than non-selective Interleukin-1 Receptor-Associated Kinase 1/4 inhibitors, which induced apoptosis through reduction of anti-apoptotic B-Cell Lymphoma 2 and Myeloid Cell Leukemia 1 protein levels [2] [4].

Table 2: Effects of JH-X-119-01 on Pro-inflammatory Mediators in Experimental Systems

MediatorEffect of JH-X-119-01Experimental SystemFunctional Consequence
Nuclear Factor Kappa B phosphorylationDecreasedLipopolysaccharide-stimulated macrophagesInhibition of nuclear translocation
Interleukin-6 productionReduced mRNA and proteinLipopolysaccharide-stimulated macrophagesAttenuated inflammatory response
Tumor Necrosis Factor Alpha productionReduced mRNA and proteinLipopolysaccharide-stimulated macrophagesAttenuated inflammatory response
Interferon Gamma productionReducedPeritoneal macrophages in septic miceDecreased systemic inflammation
Inhibitor of Nuclear Factor Kappa B Alpha phosphorylationInhibitedLipopolysaccharide-stimulated macrophagesBlocked Nuclear Factor Kappa B activation

Role in Toll-Like Receptor/Interleukin-1 Receptor-Myeloid Differentiation Primary Response 88 Signaling Cascade Disruption

JH-X-119-01 exerts its primary therapeutic effects by specifically disrupting the Myeloid Differentiation Primary Response 88-dependent signaling cascade downstream of Toll-Like Receptor and Interleukin-1 Receptor activation. Upon ligand binding to these receptors, Myeloid Differentiation Primary Response 88 recruits Interleukin-1 Receptor-Associated Kinase 4, which subsequently phosphorylates and activates Interleukin-1 Receptor-Associated Kinase 1. JH-X-119-01 covalently inhibits activated Interleukin-1 Receptor-Associated Kinase 1, preventing its dissociation from the receptor complex and subsequent interaction with Tumor Necrosis Factor Receptor-Associated Factor 6. This disruption halts the formation of signaling complexes essential for downstream pathway activation, including Nuclear Factor Kappa B, Mitogen-Activated Protein Kinase, and Interferon Regulatory Factor pathways. The critical position of Interleukin-1 Receptor-Associated Kinase 1 within this cascade makes JH-X-119-01 particularly effective in malignancies driven by Myeloid Differentiation Primary Response 88 mutations, such as Waldenström's macroglobulinemia and Activated B-Cell-like Diffuse Large B-Cell Lymphoma, where it demonstrates cytotoxic effects at single-digit micromolar concentrations and synergistic activity with Bruton's Tyrosine Kinase inhibitors [1] [3] [4].

Properties

Product Name

JH-X-119-01

IUPAC Name

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide

Molecular Formula

C25H20N6O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34)

InChI Key

WQVPGYMGERDXLH-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.